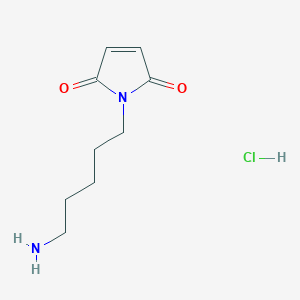

N-(5-Aminopentyl)maleimide hydrochloride salt

Description

Properties

IUPAC Name |

1-(5-aminopentyl)pyrrole-2,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2.ClH/c10-6-2-1-3-7-11-8(12)4-5-9(11)13;/h4-5H,1-3,6-7,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRSYXWTVSTKLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60633313 | |

| Record name | 1-(5-Aminopentyl)-1H-pyrrole-2,5-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510709-83-8 | |

| Record name | 1-(5-Aminopentyl)-1H-pyrrole-2,5-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-aminopentyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(5-Aminopentyl)maleimide Hydrochloride: A Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

N-(5-Aminopentyl)maleimide hydrochloride is a heterobifunctional crosslinker integral to the fields of bioconjugation and drug delivery. Its unique structure, featuring a thiol-reactive maleimide group and an amine-reactive primary amine, allows for the covalent linkage of diverse biomolecules. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and core applications to facilitate its effective use in research and development.

Core Chemical and Physical Properties

The fundamental properties of N-(5-Aminopentyl)maleimide hydrochloride are summarized below. These characteristics are critical for handling, storage, and experimental design.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₄N₂O₂·HCl | [1][2] |

| Molecular Weight | 218.68 g/mol | [1][2][3] |

| CAS Number | 510709-83-8 | [1][3] |

| Synonyms | 1-(5-Aminopentyl)-1H-pyrrole-2,5-dione hydrochloride, Maleimide-C5-amine Hydrochloride | [1][2] |

| Appearance | White to almost white solid, powder, or crystalline powder | [2][3] |

| Melting Point | 148 °C | [3] |

| Purity | >96.0% (HPLC) | [2] |

| Storage Conditions | Store at -20°C, protected from light and moisture, under an inert gas. | [2] |

| Solubility | Use anhydrous solvents such as DMF or DMSO. | [4] |

| Stability & Handling | Hygroscopic; sensitive to light, moisture, and heat. | [2][3] |

Reactivity and Mechanism of Action

N-(5-Aminopentyl)maleimide hydrochloride's utility stems from its two distinct reactive moieties, which allow for sequential or orthogonal conjugation strategies.

1. Maleimide Group: The maleimide group exhibits high selectivity for thiol (sulfhydryl) groups, such as those found on cysteine residues in proteins.[5][6] The reaction proceeds via a Michael addition, forming a stable, covalent thioether bond.[6][7] This reaction is most efficient and specific within a pH range of 6.5 to 7.5.[8][9][10] At pH values above 7.5, the maleimide ring becomes susceptible to hydrolysis, and its reactivity towards primary amines increases.[8][11]

2. Primary Amine Group: The terminal primary amine can be conjugated to molecules containing activated carboxyl groups, such as N-hydroxysuccinimide (NHS) esters.[4][12] This reaction is typically performed in amine-free buffers at a pH of 7.2-8.5.[6]

The pentyl chain serves as a flexible spacer, providing distance between the conjugated molecules.[4] The hydrochloride salt form enhances the compound's solubility and simplifies handling.[4]

Applications in Research and Drug Development

The dual reactivity of this crosslinker makes it a versatile tool for numerous applications:

-

Antibody-Drug Conjugates (ADCs): It is used to link cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[7][13]

-

Bioconjugation: It facilitates the linking of various biomolecules, such as peptides to proteins or proteins to functionalized surfaces.[4]

-

Probe Development: The linker is used to construct multifunctional probes with orthogonal reactivity for diagnostic and imaging applications.[4]

-

Material Science: It is employed to functionalize polymers and nanoparticles with both thiol and amine reactive groups.[4]

Experimental Protocols

The following are generalized protocols for using N-(5-Aminopentyl)maleimide hydrochloride. Optimization is often necessary based on the specific biomolecules involved.

Protocol 1: Maleimide-Thiol Conjugation

This protocol outlines the steps for conjugating the maleimide moiety to a thiol-containing protein.

Materials:

-

Thiol-containing protein (e.g., antibody, peptide)

-

N-(5-Aminopentyl)maleimide hydrochloride

-

Reaction Buffer: Amine-free buffer, pH 6.5-7.5 (e.g., Phosphate-Buffered Saline (PBS) with EDTA).[8][9]

-

Anhydrous DMSO or DMF

-

Desalting column or dialysis cassette for purification.[8]

Methodology:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[6][8] If necessary, reduce disulfide bonds using a reagent like TCEP to generate free thiols, followed by removal of the reducing agent.

-

Maleimide Solution Preparation: Immediately before use, prepare a stock solution (e.g., 10-20 mM) of N-(5-Aminopentyl)maleimide hydrochloride in anhydrous DMSO or DMF to prevent hydrolysis.[8][9]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution.[9][10]

-

Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[8][9] Protect light-sensitive compounds from light.

-

Purification: Remove excess, unreacted maleimide using a desalting column or dialysis to prevent it from interfering with subsequent steps.[8]

Protocol 2: Amine-NHS Ester Conjugation

This protocol details the conjugation of the primary amine on the linker (after its reaction with a thiol) to an NHS-ester functionalized molecule.

Materials:

-

Thiol-conjugated molecule from Protocol 1

-

NHS-ester functionalized molecule

-

Reaction Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., PBS or bicarbonate buffer).[6]

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[6]

-

Purification column (e.g., size-exclusion chromatography).

Methodology:

-

Prepare Reactants: Dissolve the NHS-ester functionalized molecule in anhydrous DMSO or DMF. The maleimide-thiol conjugate should be in the appropriate reaction buffer.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS ester solution to the amine-containing conjugate solution.[6]

-

Incubation: Incubate the mixture for 1-4 hours at room temperature or overnight at 4°C.[6]

-

Quenching: Stop the reaction by adding the quenching solution to consume any unreacted NHS ester.[6]

-

Purification: Purify the final conjugate using an appropriate chromatography method to remove unreacted reagents and byproducts.

Stability and Handling Considerations

To ensure reproducible results, proper handling and storage of N-(5-Aminopentyl)maleimide hydrochloride are essential.

-

Hydrolysis: The maleimide ring is prone to hydrolysis, especially at pH values above 7.5.[8] Stock solutions should be prepared fresh in anhydrous solvents and used immediately.[8]

-

Hygroscopic Nature: The compound readily absorbs moisture from the air.[3] It should be stored in a tightly sealed container under an inert gas atmosphere and allowed to warm to room temperature before opening to prevent condensation.[2][8]

-

Thiol Exchange: The thioether bond formed can undergo a retro-Michael reaction, leading to exchange with other thiols like glutathione, particularly in vivo.[13] Strategies to stabilize this linkage may be necessary for certain applications.[13]

References

- 1. N-(5-Aminopentyl)maleimide hydrochloride salt - Safety Data Sheet [chemicalbook.com]

- 2. N-(5-Aminopentyl)maleimide Hydrochloride | 510709-83-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. labproinc.com [labproinc.com]

- 4. N-(5-Aminopentyl)maleimide hydrochloride | CAS: 510709-83-8 | AxisPharm [axispharm.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. vectorlabs.com [vectorlabs.com]

- 13. creativepegworks.com [creativepegworks.com]

An In-depth Technical Guide to the Reaction Mechanism of N-(5-Aminopentyl)maleimide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms of N-(5-Aminopentyl)maleimide hydrochloride, a versatile bifunctional linker crucial in bioconjugation and drug development. This document details the orthogonal reactivity of its constituent maleimide and primary amine functional groups, providing insights into reaction kinetics, optimal conditions, potential side reactions, and experimental considerations.

Core Principles: Orthogonal Reactivity

N-(5-Aminopentyl)maleimide hydrochloride possesses two key reactive moieties: a maleimide group and a primary amine.[1] This bifunctional nature allows for a two-step, controlled conjugation strategy, minimizing the formation of undesirable homodimers and enabling the precise linkage of different biomolecules.[2] The pentyl chain provides a flexible spacer between the two reactive ends.[3]

The Maleimide-Thiol Reaction: A Michael Addition Mechanism

The reaction between the maleimide group of N-(5-Aminopentyl)maleimide and a thiol (sulfhydryl) group, typically from a cysteine residue on a protein or peptide, proceeds via a Michael addition mechanism.[4][5] This reaction is highly specific and efficient under physiological conditions, forming a stable covalent thioether bond (succinimidyl thioether).[6][7]

The nucleophilic thiolate anion (R-S⁻) attacks one of the carbon atoms of the electron-deficient double bond within the maleimide ring.[4] This process is highly favored in polar solvents like water, DMSO, or DMF, which facilitate the formation of the reactive thiolate.[4]

Influence of pH on the Maleimide-Thiol Reaction

The pH of the reaction buffer is the most critical parameter governing the rate and selectivity of the maleimide-thiol conjugation.[5][8]

-

Optimal pH Range (6.5 - 7.5): This range represents the ideal balance for efficient and specific conjugation.[4][8][9] Within this window, a sufficient concentration of the reactive thiolate anion is present, while minimizing side reactions.[5][8]

-

Acidic Conditions (pH < 6.5): The reaction rate is significantly reduced as the thiol group (with a pKa typically around 8.5) is predominantly in its protonated, less nucleophilic form (R-SH).[5][8]

-

Alkaline Conditions (pH > 7.5): This leads to a decrease in selectivity and potential inactivation of the maleimide. The reaction with primary amines becomes more competitive, and the maleimide ring is increasingly susceptible to hydrolysis, opening to form a non-reactive maleamic acid.[4][8][9]

At a neutral pH of 7.0, the reaction rate of maleimide with thiols is approximately 1,000 times faster than its reaction with amines, ensuring high chemoselectivity.[5]

Side Reactions of the Maleimide Group

Several side reactions can occur with the maleimide moiety, potentially impacting the homogeneity and stability of the final conjugate.

-

Hydrolysis: The maleimide ring can undergo hydrolysis, particularly at pH values above 7.5, to form an unreactive maleamic acid.[4][10] Therefore, it is crucial to use freshly prepared maleimide solutions and maintain the optimal pH range.[10]

-

Reaction with Amines: At alkaline pH (>8.5), the maleimide group can react with primary amines, such as the side chain of lysine residues, leading to a loss of selectivity.[4][9]

-

Retro-Michael Reaction: The thioether bond formed can be slowly reversible under certain conditions, leading to the dissociation of the conjugate.[7]

-

Thiazine Rearrangement: In conjugations involving an N-terminal cysteine, an intramolecular rearrangement can occur, leading to the formation of a stable six-membered thiazine ring. This side reaction is more prominent at neutral to basic pH.

The Amine Reaction: Nucleophilic Acyl Substitution

The primary amine of N-(5-Aminopentyl)maleimide hydrochloride provides a second point of covalent attachment, typically reacting with activated carboxylates like N-hydroxysuccinimide (NHS) esters.[2][3] This reaction proceeds via a nucleophilic acyl substitution to form a stable amide bond.[2]

pH Dependence of the Amine-NHS Ester Reaction

The efficiency of the amine-NHS ester reaction is also highly pH-dependent.

-

Optimal pH Range (7.2 - 8.5): In this range, the primary amine is sufficiently deprotonated and thus nucleophilic to efficiently attack the carbonyl carbon of the NHS ester.[2]

-

Acidic Conditions (pH < 7.2): The primary amine is protonated (R-NH3+), rendering it non-nucleophilic and significantly slowing down the reaction rate.[2]

-

Alkaline Conditions (pH > 8.5): While the amine is highly reactive, the competing hydrolysis of the NHS ester also increases significantly.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for the reactions of the maleimide and amine functional groups. These values are general guidelines, and optimal conditions may vary depending on the specific reactants.

| Parameter | Maleimide-Thiol Reaction | Amine-NHS Ester Reaction | References |

| Optimal pH Range | 6.5 - 7.5 | 7.2 - 8.5 | [2][4][8][9] |

| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room Temperature (20-25°C) | [11] |

| Reaction Time | 1-2 hours at RT; overnight at 4°C | 30-60 minutes at RT; 2 hours at 4°C | [2][11] |

| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | N/A | [11] |

| Amine:NHS Ester Molar Ratio | N/A | Generally 1:1 to 1:5 (Protein:Linker) | [2] |

Experimental Protocols

A generalized two-step protocol for using N-(5-Aminopentyl)maleimide hydrochloride in bioconjugation is outlined below. This protocol assumes the first step is the reaction of a thiol-containing protein with the maleimide moiety, followed by the reaction of the amine with an NHS-ester activated molecule.

Step 1: Maleimide-Thiol Conjugation

Materials:

-

Thiol-containing protein

-

N-(5-Aminopentyl)maleimide hydrochloride

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed.

-

Anhydrous DMSO or DMF

-

(Optional) TCEP for disulfide bond reduction

-

(Optional) Quenching reagent: Cysteine or 2-mercaptoethanol

Procedure:

-

Prepare the Protein Solution: Dissolve the thiol-containing protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.

-

(Optional) Reduction of Disulfide Bonds: If necessary, reduce disulfide bonds by adding a 10-20 fold molar excess of TCEP and incubating for 30-60 minutes at room temperature. Remove the reducing agent using a desalting column.

-

Prepare Maleimide Stock Solution: Immediately before use, dissolve N-(5-Aminopentyl)maleimide hydrochloride in anhydrous DMSO or DMF to a concentration of ~10 mM.

-

Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide stock solution to the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

(Optional) Quench Reaction: Add a quenching reagent in excess to react with any unreacted maleimide.

-

Purification: Remove excess maleimide and byproducts by size-exclusion chromatography (SEC) or dialysis.

Step 2: Amine-NHS Ester Conjugation

Materials:

-

Maleimide-functionalized protein from Step 1

-

NHS-ester activated molecule

-

Amine Reaction Buffer: PBS or Borate buffer, pH 7.2-8.0.

-

Anhydrous DMSO or DMF

Procedure:

-

Buffer Exchange: If necessary, exchange the buffer of the maleimide-functionalized protein to the amine reaction buffer using a desalting column.

-

Prepare NHS-Ester Stock Solution: Dissolve the NHS-ester activated molecule in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add the NHS-ester stock solution to the protein solution. The molar ratio will depend on the desired degree of labeling and should be determined empirically. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

-

Purification: Purify the final conjugate using SEC or dialysis to remove unreacted reagents.

Visualizations

The following diagrams illustrate the key reaction mechanisms and workflows.

Caption: Maleimide-Thiol Reaction Mechanism.

References

- 1. scispace.com [scispace.com]

- 2. benchchem.com [benchchem.com]

- 3. N-(5-Aminopentyl)maleimide hydrochloride | CAS: 510709-83-8 | AxisPharm [axispharm.com]

- 4. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Amine reactive Linkers | AxisPharm [axispharm.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. benchchem.com [benchchem.com]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

The Thiol-Maleimide Michael Addition: A Technical Guide for Bioconjugation and Drug Development

The thiol-maleimide Michael addition reaction is a cornerstone of bioconjugation, prized for its high selectivity, rapid kinetics under mild physiological conditions, and the formation of a relatively stable thioether bond.[1] This reaction has become an indispensable tool for researchers, scientists, and drug development professionals, enabling the precise, site-selective modification of biomolecules like proteins, peptides, and oligonucleotides.[2][3] Its most prominent applications are in the creation of antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging and diagnostic purposes, and the functionalization of surfaces and nanoparticles.[3][4][5]

This in-depth technical guide provides a comprehensive overview of the thiol-maleimide reaction, covering its core chemical principles, critical reaction parameters, potential side reactions, and detailed experimental protocols to facilitate its successful implementation in a laboratory setting.

Core Principles: The Michael Addition Mechanism

The fundamental chemistry of the thiol-maleimide reaction is a Michael addition, where a nucleophilic thiol group, specifically the deprotonated thiolate anion (-S⁻), attacks one of the electron-deficient carbons of the α,β-unsaturated carbonyl system within the maleimide ring.[6][7] This nucleophilic attack is highly efficient and results in the formation of a stable, covalent succinimidyl thioether linkage.[1][2] The reaction is often classified as a "click chemistry" reaction due to its high yield, selectivity, and mild reaction conditions.[6][8]

The reaction rate is significantly influenced by pH. The optimal pH range for achieving high selectivity for thiols over other nucleophilic groups, such as amines, is between 6.5 and 7.5.[4][8][9] Within this window, a sufficient concentration of the more nucleophilic thiolate anion is present to drive the reaction forward efficiently.[9] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, minimizing off-target modifications.[8][9]

Caption: Mechanism of the Thiol-Maleimide Michael Addition.

Quantitative Data Summary

The efficiency and outcome of the thiol-maleimide conjugation are governed by several key parameters. The following tables summarize important quantitative data to guide experimental design.

Table 1: Influence of pH on Reaction Kinetics and Specificity

| pH Range | Effect on Reaction | Rationale |

| < 6.5 | Reaction rate is significantly reduced.[9] | The thiol group is predominantly in its protonated (-SH) form, which is less nucleophilic.[9] |

| 6.5 - 7.5 | Optimal range for selective thiol conjugation. [4][8][9] | Balances thiol deprotonation for efficient reaction while minimizing side reactions with amines.[9] |

| > 7.5 | Decreased selectivity; competitive reaction with amines (e.g., lysine).[8][10] Increased rate of maleimide hydrolysis.[8][10] | Primary amines become more nucleophilic at higher pH. The maleimide ring is susceptible to hydrolysis.[10] |

Table 2: Reaction Conditions and Stoichiometry

| Parameter | Recommended Condition | Notes |

| Temperature | 4°C to 25°C (Room Temperature) | Room temperature reactions are faster (typically 1-4 hours). 4°C (overnight) can be used for sensitive biomolecules.[6][11] |

| Molar Ratio (Maleimide:Thiol) | 10-20 fold molar excess of maleimide.[12] | A molar excess drives the reaction to completion. The optimal ratio can vary and may need to be determined empirically.[5][11][13] For smaller peptides, a lower ratio (e.g., 2:1) may be optimal.[5][13] |

| Solvents | Aqueous buffers (e.g., PBS, HEPES, Tris).[14][15] | Maleimide reagents with poor aqueous solubility can be dissolved in a minimal amount of a water-miscible organic solvent like DMSO or DMF before addition to the aqueous reaction buffer.[14][15] |

Competing Reactions and Stability Considerations

While the thiol-maleimide reaction is robust, several side reactions can occur, potentially impacting the homogeneity, stability, and efficacy of the resulting bioconjugate.

Maleimide Hydrolysis

The maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5.[16] This ring-opening reaction forms a non-reactive maleamic acid, which can no longer participate in the Michael addition.[10] To mitigate this, it is crucial to use freshly prepared maleimide solutions and maintain the reaction pH within the optimal range.[9]

Retro-Michael Reaction and Thiol Exchange

The thiosuccinimide linkage formed is not completely stable and can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione in vivo.[17][18] This reversal regenerates the maleimide and the free thiol, leading to potential dissociation of the conjugate or exchange of the payload to other thiol-containing molecules, which can cause off-target toxicity.[17][18] The stability of the linkage is influenced by the local microenvironment and the structure of the thiol and maleimide.[19]

Thiazine Rearrangement

When conjugating to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring.[2] This leads to an intramolecular rearrangement to form a stable six-membered thiazine ring.[2][20] This rearrangement is more prominent at basic pH.[2][20] To avoid this, conjugation can be performed under acidic conditions (around pH 5), or the N-terminal amine can be acetylated.[2]

Caption: Competing pathways in thiol-maleimide conjugation.

Experimental Protocols

The following are generalized protocols for the conjugation of a maleimide-functionalized molecule to a thiol-containing protein. These should be optimized for specific applications.

Protocol 1: Reduction of Protein Disulfide Bonds

This protocol is necessary if the target cysteine residues are involved in disulfide bonds.

Materials:

-

Protein solution (1-10 mg/mL) in a degassed, thiol-free buffer (e.g., PBS, pH 7.0-7.5).[14][15]

-

Tris(2-carboxyethyl)phosphine (TCEP) solution.

-

Inert gas (e.g., nitrogen or argon).

Procedure:

-

Dissolve the protein in the degassed buffer to the desired concentration.

-

To prevent re-oxidation of thiols, flush the reaction vial with an inert gas.[3]

-

Add a 10-100 fold molar excess of TCEP to the protein solution. TCEP is often preferred as it does not need to be removed prior to the maleimide addition step.[6][14]

-

Incubate the reaction mixture for 20-60 minutes at room temperature.[3][14]

-

If using a different reducing agent like Dithiothreitol (DTT), it must be removed after reduction (e.g., via a desalting column or dialysis) as its free thiols will react with the maleimide reagent.

Protocol 2: Maleimide-Thiol Conjugation

Materials:

-

Reduced protein solution from Protocol 1.

-

Maleimide-functionalized molecule (e.g., drug-linker, fluorescent dye).

-

Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF).

-

Quenching reagent (e.g., N-acetylcysteine, cysteine, or 2-mercaptoethanol).

Procedure:

-

Immediately before use, dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution.[14][15]

-

Add the maleimide stock solution to the reduced protein solution to achieve the desired final molar ratio (a 10-20 fold molar excess of maleimide is a common starting point).[12] Add the maleimide solution dropwise while gently stirring.

-

Flush the reaction vial with an inert gas, seal, and mix gently.[21]

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[6] If the maleimide reagent is light-sensitive, protect the reaction from light.[12]

-

Quench the reaction by adding a small-molecule thiol (e.g., N-acetylcysteine) in excess to react with any unreacted maleimide groups.[12][21] Incubate for an additional 15-30 minutes.

-

Purify the conjugate to remove excess reagents and byproducts using methods such as size-exclusion chromatography (gel filtration), dialysis, or HPLC.[14][15]

References

- 1. benchchem.com [benchchem.com]

- 2. bachem.com [bachem.com]

- 3. benchchem.com [benchchem.com]

- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 5. dspace.library.uu.nl [dspace.library.uu.nl]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. lumiprobe.com [lumiprobe.com]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

N-(5-Aminopentyl)maleimide: An In-Depth Technical Guide for Heterobifunctional Crosslinking

For Researchers, Scientists, and Drug Development Professionals

N-(5-Aminopentyl)maleimide is a heterobifunctional crosslinker that serves as a pivotal tool in bioconjugation, enabling the covalent linkage of biomolecules. Its architecture, featuring a thiol-reactive maleimide group and an amine-reactive pentylamino group, facilitates the controlled and specific conjugation of proteins, peptides, and other macromolecules. This guide provides a comprehensive overview of its properties, applications, and the methodologies for its effective use in research and drug development.

Core Principles and Chemical Reactivity

N-(5-Aminopentyl)maleimide possesses two distinct reactive moieties, allowing for a sequential and controlled conjugation process. This dual reactivity is fundamental to its utility in creating complex biomolecular architectures with minimized formation of undesirable byproducts.

The maleimide group exhibits high selectivity for sulfhydryl (thiol) groups, predominantly found in the cysteine residues of proteins and peptides. The reaction proceeds via a Michael addition, forming a stable thioether bond. This reaction is most efficient within a pH range of 6.5 to 7.5.[1][2] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, which minimizes off-target modifications of lysine residues.[2][3]

The terminal primary amine allows for conjugation to molecules containing amine-reactive functional groups. A common strategy involves the reaction of the amine with N-hydroxysuccinimide (NHS) esters, which are activated carboxylic acid derivatives. This reaction, which forms a stable amide bond, is typically carried out under mild alkaline conditions, generally between pH 7.2 and 9.0.[4]

Quantitative Data Summary

The following tables summarize key quantitative data to facilitate experimental design and optimization.

| Property | Value | Notes |

| Chemical Formula | C₉H₁₄N₂O₂ | As the free base. |

| Molecular Weight | 182.22 g/mol | As the free base. |

| Spacer Arm Length | ~8.7 Å | Estimated based on the pentyl chain. For comparison, EMCS (a 6-carbon spacer) is 9.4 Å and SMCC (cyclohexane bridge) is 8.3 Å.[5][6] The flexibility of the pentyl chain is a key feature. |

| Maleimide Reactivity | Thiol (Sulfhydryl) groups | Primarily targets cysteine residues in proteins. |

| Amine Reactivity | Carboxylic acids, NHS esters, etc. | Enables conjugation to a wide range of molecules. |

| Parameter | Optimal Range/Value | Notes |

| Maleimide-Thiol Reaction pH | 6.5 - 7.5 | Below pH 6.5, the concentration of the reactive thiolate anion decreases, slowing the reaction rate. Above pH 7.5, competing reactions with primary amines and hydrolysis of the maleimide group become more prominent.[1] |

| Amine-NHS Ester Reaction pH | 7.2 - 9.0 | At lower pH, the amine is protonated and less reactive. At higher pH, hydrolysis of the NHS ester can significantly reduce conjugation efficiency.[4] |

| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used to slow down the reaction and potentially minimize side reactions, often requiring longer incubation times. |

| Molar Ratio (Maleimide:Thiol) | 2:1 to 20:1 | An excess of the maleimide-containing molecule is typically used to drive the reaction to completion. The optimal ratio is dependent on the specific biomolecules and should be empirically determined.[1][7] |

| Conjugation Efficiency (Peptide) | 84 ± 4% | Achieved with a 2:1 maleimide to thiol molar ratio after 30 minutes at room temperature in 10 mM HEPES buffer at pH 7.0 for the peptide cRGDfK.[1][7] |

| Conjugation Efficiency (Nanobody) | 58 ± 12% | Achieved with a 5:1 maleimide to protein molar ratio after 2 hours at room temperature in PBS at pH 7.4 for the 11A4 nanobody.[1][7] |

| Half-life of Thiosuccinimide Linkage | Varies (hours to days) | Highly dependent on the in vivo environment and the structure of the maleimide. The retro-Michael reaction, facilitated by endogenous thiols like glutathione, can lead to deconjugation.[8][9] Payloads can be lost from ADCs at a rate of 50-75% within 7-14 days in plasma.[10] |

| Half-life of Hydrolyzed Linkage | > 2 years | Intentional hydrolysis of the thiosuccinimide ring to the more stable, ring-opened maleamic acid thioether can significantly increase the in vivo stability of the conjugate.[8] |

Experimental Protocols

Protocol 1: Two-Step Protein-Protein Conjugation

This protocol describes the conjugation of two proteins (Protein A and Protein B) using N-(5-Aminopentyl)maleimide and an amine-reactive crosslinker (e.g., an NHS ester).

Materials:

-

Protein A (to be modified with the maleimide)

-

Protein B (containing a free thiol or to be thiolated)

-

N-(5-Aminopentyl)maleimide

-

NHS-ester crosslinker (e.g., NHS-PEGn)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

-

Activation Buffer: 0.1 M Sodium bicarbonate or phosphate buffer, pH 8.3-8.5

-

Reducing Agent (if needed): TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)

-

Quenching Reagent: L-cysteine or N-acetylcysteine

-

Desalting columns or dialysis equipment

-

Anhydrous DMSO or DMF

Methodology:

Step 1: Introduction of a Maleimide Group onto Protein A

-

Preparation of Protein A: Dissolve Protein A in Activation Buffer to a concentration of 1-10 mg/mL.

-

Preparation of NHS-ester and N-(5-Aminopentyl)maleimide: In a separate tube, dissolve a 10 to 50-fold molar excess of the NHS-ester crosslinker and an equimolar amount of N-(5-Aminopentyl)maleimide in a minimal volume of anhydrous DMSO or DMF.

-

Reaction: Add the NHS-ester/N-(5-Aminopentyl)maleimide solution to the Protein A solution. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification: Remove excess, unreacted crosslinker and N-(5-Aminopentyl)maleimide using a desalting column or dialysis against the Conjugation Buffer.

Step 2: Preparation of Thiol-Containing Protein B

-

If Protein B has accessible free thiols: Proceed to Step 3.

-

If Protein B has disulfide bonds:

-

Dissolve Protein B in degassed Conjugation Buffer.

-

Add a 10-100 fold molar excess of TCEP.

-

Incubate for 20-30 minutes at room temperature.

-

Remove the excess TCEP using a desalting column equilibrated with degassed Conjugation Buffer.

-

Step 3: Conjugation of Maleimide-Activated Protein A to Thiol-Containing Protein B

-

Reaction: Mix the maleimide-activated Protein A with the thiol-containing Protein B in an appropriate molar ratio (a 1:1 molar ratio is a good starting point).

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.

-

Quenching: Add a quenching reagent (e.g., L-cysteine) to a final concentration of ~10-fold molar excess over the initial maleimide concentration to react with any unreacted maleimide groups. Incubate for 20-30 minutes.

-

Purification: Purify the final protein-protein conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques to separate the conjugate from unreacted proteins and other byproducts.

Protocol 2: Assessment of Conjugate Stability (Thiol Exchange Assay)

This protocol assesses the stability of the thiosuccinimide linkage against the retro-Michael reaction in the presence of an excess of a competing thiol.

Materials:

-

Purified maleimide-thiol conjugate

-

PBS, pH 7.4

-

Glutathione (GSH)

-

Analytical HPLC or LC-MS system

Methodology:

-

Sample Preparation: Prepare a solution of the conjugate at a known concentration in PBS, pH 7.4.

-

Initiation of Thiol Exchange: Add a high concentration of GSH (e.g., 10 mM) to the conjugate solution.

-

Incubation: Incubate the mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture.

-

Analysis: Analyze the aliquots by analytical HPLC or LC-MS to quantify the amount of intact conjugate remaining and the amount of deconjugated payload or protein.

-

Data Analysis: Plot the percentage of intact conjugate versus time to determine the stability and half-life of the conjugate under these conditions.

Visualizations of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and the chemical pathways involving N-(5-Aminopentyl)maleimide.

References

- 1. dspace.library.uu.nl [dspace.library.uu.nl]

- 2. vectorlabs.com [vectorlabs.com]

- 3. benchchem.com [benchchem.com]

- 4. cephamls.com [cephamls.com]

- 5. SMCC/Maleimidocyclohexane NHS [nanocs.net]

- 6. An amine-to-thiol crosslinker with medium-length aliphatic spacer arm [buyolig.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]

- 10. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to N-(5-Aminopentyl)maleimide Hydrochloride Salt: Structure, Properties, and Applications

Introduction: N-(5-Aminopentyl)maleimide hydrochloride salt is a heterobifunctional crosslinking reagent of significant interest to researchers, scientists, and drug development professionals. Its unique structure, featuring a thiol-reactive maleimide group and a primary amine, allows for the sequential or orthogonal conjugation of different molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, core reactivity, and applications, with a focus on its role in creating advanced bioconjugates for therapeutics and diagnostics.

Chemical Structure and Physicochemical Properties

This compound consists of a maleimide ring connected to a primary amine via a five-carbon (pentyl) spacer chain.[1] The hydrochloride salt form enhances the compound's solubility in aqueous buffers and simplifies handling.[1]

Structure:

Figure 1. Chemical Structure of this compound.

The key physicochemical properties of the compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 510709-83-8 | [2][3][4] |

| Molecular Formula | C₉H₁₄N₂O₂·HCl | [1][2][5] |

| Molecular Weight | 218.68 g/mol | [5] |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point | 148 °C | |

| Purity | >96% (HPLC) | [4] |

| Synonyms | 1-(5-Aminopentyl)-1H-pyrrole-2,5-dione hydrochloride; Maleimide-C5-amine hydrochloride | [4][6] |

| Storage Conditions | -20°C, protect from light and moisture | [1] |

| Handling | Hygroscopic; use anhydrous solvents like DMF or DMSO for stock solutions | [1][7] |

Spectroscopic Characterization

| Spectroscopy | Feature | Expected Chemical Shift / Frequency |

| ¹H NMR | Maleimide Protons (HC=CH) | Singlet, ~6.7-6.9 ppm |

| Methylene adjacent to Maleimide N (-CH₂-N) | Triplet, ~3.5 ppm | |

| Methylene adjacent to Amine N (-CH₂-NH₃⁺) | Triplet, ~3.0 ppm | |

| Internal Methylene Protons (-CH₂-) | Multiplets, ~1.3-1.7 ppm | |

| ¹³C NMR | Maleimide Carbonyls (C=O) | ~170 ppm |

| Maleimide Alkenes (C=C) | ~134 ppm | |

| FT-IR | N-H Stretch (Ammonium) | Broad, ~3000 cm⁻¹ |

| C=O Stretch (Imide) | ~1700 cm⁻¹ |

The singlet peak for the two equivalent protons on the maleimide double bond is a hallmark of this functional group and its disappearance upon conjugation is a reliable indicator of a successful reaction.[8]

**3. Core Reactivity and Applications

The utility of N-(5-Aminopentyl)maleimide lies in its two distinct reactive groups, which can be addressed under different conditions.

The Maleimide-Thiol Reaction

The maleimide group reacts with sulfhydryl (thiol) groups via a Michael addition to form a stable, covalent thioether bond.[9][10] This reaction is highly specific and efficient under mild, near-neutral pH conditions (6.5-7.5), where reaction with thiols is approximately 1,000 times faster than with amines.[9][11] This chemoselectivity is crucial for site-specific modification of proteins at cysteine residues.

Caption: Thiol-Maleimide Michael Addition Reaction.

The Primary Amine Reaction

The terminal primary amine provides a second conjugation handle. It can react with various functional groups, most commonly activated carboxylic acids like N-hydroxysuccinimide (NHS) esters, to form a stable amide bond. This reaction is typically performed under slightly basic conditions (pH 7.2-8.5).

Caption: Amine reaction with an NHS Ester.

Applications Workflow

The dual reactivity of this linker is ideal for complex bioconjugation strategies, such as the construction of Antibody-Drug Conjugates (ADCs).[9][12] In a typical ADC workflow, the linker's amine is first reacted with an activated drug molecule. The resulting maleimide-functionalized drug is then conjugated to thiol groups on an antibody, which are often generated by the selective reduction of interchain disulfide bonds.

Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.

Experimental Protocols

The following sections provide representative experimental methodologies. Users should optimize these protocols for their specific molecules and applications.

Representative Synthesis of N-(5-Aminopentyl)maleimide Hydrochloride

A direct, published synthesis for this specific salt is not available. However, a plausible route can be adapted from general methods for synthesizing N-substituted maleimides and their salts.[13][14] This involves the reaction of a protected diamine with maleic anhydride, followed by cyclization and deprotection.

-

Step 1: Synthesis of Boc-Protected Intermediate:

-

Dissolve N-Boc-1,5-diaminopentane (1 eq.) and triethylamine (1.5 eq.) in a suitable solvent like diethyl ether at 0°C.

-

Add a solution of maleic anhydride (1 eq.) in diethyl ether dropwise. Allow the reaction to stir for 4 hours, warming to room temperature.

-

Evaporate the solvent. Dissolve the residue in acetone and add triethylamine (2 eq.).

-

Add acetic anhydride (1.5 eq.) and heat the mixture to reflux for several hours to induce cyclization to the maleimide.

-

Purify the resulting N-(5-(Boc-amino)pentyl)maleimide intermediate using silica gel column chromatography.

-

-

Step 2: Deprotection and Salt Formation:

-

Dissolve the purified, Boc-protected intermediate in a minimal amount of a suitable solvent (e.g., methanol or diethyl ether).

-

Add a solution of hydrochloric acid in ether (e.g., 2M HCl in Et₂O) dropwise with stirring at 0°C.

-

Stir for several hours at room temperature. The hydrochloride salt should precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

General Protocol for Protein-Maleimide Conjugation

This protocol is adapted from standard methods for labeling proteins with maleimide reagents.[11]

-

Protein Preparation:

-

If the protein (e.g., an antibody) does not have free thiols, they must be generated. For antibodies, this is often done by partial reduction of disulfide bonds using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

-

Incubate the antibody with a 5-10 fold molar excess of TCEP in a suitable buffer (e.g., PBS, pH 7.2) for 30-60 minutes at 37°C.

-

Remove excess TCEP immediately before conjugation using a desalting column equilibrated with a nitrogen-purged conjugation buffer (e.g., PBS, pH 6.8-7.2, containing 1 mM EDTA).

-

-

Conjugation Reaction:

-

Immediately dissolve the this compound in the conjugation buffer to the desired concentration. Maleimide solutions are susceptible to hydrolysis, especially above pH 7.5, and should be used without delay.[11]

-

Add the maleimide solution to the thiol-containing protein solution. A molar excess of 10-20 fold of the maleimide reagent over the protein is common.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching and Purification:

-

(Optional) Quench any unreacted maleimide groups by adding a small molecule thiol like cysteine or β-mercaptoethanol.

-

Purify the resulting conjugate from excess linker and byproducts using size exclusion chromatography (SEC) or dialysis.

-

Characterization of the Conjugate

Successful conjugation can be confirmed using several methods:

-

SDS-PAGE: The conjugated protein will show a shift to a higher apparent molecular weight compared to the unconjugated protein.[11]

-

UV-Vis Spectroscopy: One can quantify the number of conjugated molecules (if they have a distinct chromophore) relative to the protein concentration.

-

Mass Spectrometry (MS): Provides a precise mass of the conjugate, confirming the number of attached linkers.

-

HPLC: Techniques like reverse-phase (RP-HPLC) or hydrophobic interaction chromatography (HIC) can separate proteins with different numbers of conjugated linkers, allowing for assessment of purity and drug-to-antibody ratio (DAR) in ADC production.[11]

Safety and Handling

According to available Safety Data Sheets (SDS), this compound should be handled with care.

-

Hazards: The compound may be harmful if swallowed and can cause skin and eye irritation.[2][15] Avoid breathing dust.[2][5]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat when handling.[2][5] Use in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place at the recommended temperature of -20°C.[1] The compound is hygroscopic and should be protected from moisture.[1][7]

Conclusion

This compound is a powerful and versatile heterobifunctional linker. Its well-defined reactivity, combining selective thiol chemistry with robust amine chemistry, provides researchers with a reliable tool for constructing complex molecular architectures. From the development of targeted antibody-drug conjugates to the functionalization of surfaces and probes, this reagent is a cornerstone of modern bioconjugation strategies, enabling significant advancements in medicine and biotechnology.

References

- 1. N-(5-Aminopentyl)maleimide hydrochloride | CAS: 510709-83-8 | AxisPharm [axispharm.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound | 510709-83-8 [chemicalbook.com]

- 4. N-(5-Aminopentyl)maleimide Hydrochloride | 510709-83-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. N-(5-Aminopentyl)maleimide Hydrochloride | 510709-83-8 | TCI AMERICA [tcichemicals.com]

- 7. labproinc.com [labproinc.com]

- 8. researchgate.net [researchgate.net]

- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. rsc.org [rsc.org]

- 14. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Maleimide-Thiol Conjugation: Principles and Protocols

For Researchers, Scientists, and Drug Development Professionals

The conjugation of molecules to biomolecules is a fundamental process in modern biotechnology and pharmaceutical development. Among the array of chemical strategies available, the reaction between a maleimide and a thiol has become a prominent method for site-specific modification, particularly at cysteine residues.[1] Its widespread adoption is attributed to its high selectivity for thiols under mild, physiological conditions, rapid reaction kinetics, and high yields.[1] This technical guide provides a comprehensive overview of the maleimide-thiol reaction, detailing its mechanism, kinetics, potential side reactions, and optimization strategies, along with practical experimental protocols for its application in research and drug development.

Core Principles: The Michael Addition Reaction

The reaction between a maleimide and a thiol proceeds via a Michael addition mechanism.[1] In this reaction, a nucleophilic thiolate anion (R-S⁻) attacks one of the carbon atoms of the electron-deficient double bond within the maleimide ring.[1] This process is highly efficient in polar solvents like water, DMSO, or DMF, which facilitate the formation of the reactive thiolate ion.[1][2] The result is the formation of a stable covalent thioether bond, specifically a thiosuccinimide linkage.[1] This reaction is often categorized as a "click chemistry" reaction because it is modular, has a wide scope, produces high chemical yields, and proceeds under simple reaction conditions.[1][2]

Key Features of Maleimide-Thiol Conjugation:

-

Selectivity: The reaction is highly selective for thiol groups, especially within a specific pH range, allowing for site-specific modification of proteins at cysteine residues.[3]

-

Efficiency: The reaction proceeds quickly with high yields, making it ideal for bioconjugation.[3]

-

Mild Conditions: The conjugation can be carried out under physiological conditions (neutral pH, aqueous solutions), which helps to maintain the integrity and function of sensitive biomolecules.[3]

Factors Influencing Reaction Efficiency

The success of maleimide-thiol conjugation is critically dependent on several experimental parameters. Careful control of these factors is essential to maximize conjugation efficiency and minimize side reactions.

| Parameter | Optimal Range/Condition | Rationale |

| pH | 6.5 - 7.5 | Balances the concentration of the reactive thiolate anion with the stability of the maleimide group. Below pH 6.5, the reaction rate is significantly reduced. Above pH 7.5, maleimide hydrolysis and reaction with amines become significant side reactions.[4][5] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2][4] |

| Temperature | 4°C to Room Temperature (20-25°C) | The reaction can proceed efficiently at both temperatures. Room temperature offers faster kinetics (e.g., 2 hours), while 4°C allows for longer, overnight incubations, which can be beneficial for sensitive proteins.[4] |

| Maleimide to Thiol Molar Ratio | 10-20 fold molar excess of maleimide | A molar excess of the maleimide reagent helps to drive the reaction to completion.[4][5] However, the optimal ratio can vary depending on the specific reactants and should be determined empirically.[5][6] |

| Solvent | Anhydrous DMSO or DMF for stock solutions; aqueous buffers for reaction | Maleimide reagents are often dissolved in an anhydrous organic solvent to prevent premature hydrolysis.[4] The conjugation reaction is typically performed in aqueous buffers such as PBS, Tris, or HEPES.[7] |

| Reducing Agents | TCEP (Tris(2-carboxyethyl)phosphine) | To ensure the availability of free thiols, disulfide bonds within proteins must be reduced. TCEP is a common choice as it is effective and does not need to be removed before the addition of the maleimide reagent.[7] DTT can also be used, but excess DTT must be removed prior to conjugation. |

Potential Side Reactions and Mitigation Strategies

While highly selective, the maleimide-thiol reaction is susceptible to side reactions that can affect the homogeneity and stability of the final conjugate.

| Side Reaction | Description | Mitigation Strategy |

| Maleimide Hydrolysis | The maleimide ring can be opened by hydrolysis, especially at pH values above 7.5, forming a non-reactive maleamic acid derivative.[1][5] | Perform the reaction within the optimal pH range of 6.5-7.5. Prepare aqueous solutions of maleimide reagents immediately before use and store stock solutions in a dry, water-miscible solvent like DMSO or DMF.[4][5] |

| Reaction with Amines | At pH values above 7.5, primary amines, such as the ε-amino group of lysine residues, can react with the maleimide group, leading to a loss of selectivity.[1][2] | Maintain the reaction pH within the optimal range of 6.5-7.5.[8] |

| Retro-Michael Reaction | The thioether bond formed can be reversible under certain conditions, leading to the dissociation of the conjugate. This is a concern for applications like antibody-drug conjugates (ADCs) where long-term stability is crucial.[2][5] | After conjugation, the thiosuccinimide ring can be hydrolyzed under controlled conditions to form a more stable structure, thus preventing the reverse reaction.[2] |

| Thiazine Rearrangement | When conjugating to a peptide with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement.[9] | This can be minimized by performing the reaction at a slightly acidic pH to keep the N-terminal amine protonated and less nucleophilic.[8] |

Experimental Protocols

The following are detailed methodologies for key experiments involving maleimide-thiol conjugation.

Protocol 1: Reduction of Protein Disulfide Bonds

This protocol is for the reduction of disulfide bonds in a protein to generate free thiol groups for conjugation.

Materials:

-

Protein solution (1-10 mg/mL in a degassed buffer like PBS, Tris, or HEPES at pH 7.0-7.5)[7]

-

TCEP (Tris(2-carboxyethyl)phosphine)

-

Inert gas (e.g., nitrogen or argon)

Methodology:

-

Dissolve the protein in a suitable degassed buffer to a concentration of 1-10 mg/mL.[7]

-

Add a 10-100 fold molar excess of TCEP to the protein solution.[4]

-

Flush the vial with an inert gas, close it tightly, and incubate at room temperature for 20-60 minutes.[7]

Protocol 2: General Protein Labeling with a Maleimide Reagent

This protocol outlines the general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule (e.g., a fluorescent dye or drug-linker).[10]

Materials:

-

Reduced, thiol-containing protein solution (from Protocol 1)

-

Maleimide-functionalized reagent

-

Anhydrous solvent for maleimide reagent (e.g., DMSO or DMF)[4]

-

Degassed reaction buffer (pH 7.0-7.5)[7]

Methodology:

-

Prepare a stock solution of the maleimide reagent (e.g., 10 mM) in an anhydrous solvent like DMSO or DMF. This solution should be prepared fresh.[10]

-

Add the maleimide stock solution to the protein solution to achieve the desired molar excess (a 10-20 fold excess is a common starting point).[4] Add the maleimide solution dropwise while gently stirring.[10]

-

Flush the reaction vial with an inert gas and close it tightly.

-

Protect the reaction from light if the maleimide reagent is light-sensitive.

-

Incubate the reaction at room temperature for 2 hours or at 4°C overnight.[4]

-

(Optional) Quench the reaction by adding a small molecule thiol like cysteine or 2-mercaptoethanol to a final concentration of 10-20 mM to consume any excess maleimide. Incubate for 15-30 minutes.[4]

-

Purify the conjugate using methods such as gel filtration, dialysis, HPLC, or FPLC to remove excess maleimide reagent and other byproducts.[7]

Protocol 3: Storage of the Conjugate

Short-term Storage:

For immediate use, the purified conjugate solution can be stored at 2-8°C for up to one week, protected from light.

Long-term Storage:

For longer-term storage, add a stabilizer like 5-10 mg/mL BSA and a bacteriostatic agent such as 0.01-0.03% sodium azide. For storage up to a year, 50% glycerol can be added, and the solution can be stored at -20°C, protected from light.

Visualizing the Chemistry and Workflows

Maleimide-Thiol Reaction Mechanism

References

- 1. benchchem.com [benchchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. dspace.library.uu.nl [dspace.library.uu.nl]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. benchchem.com [benchchem.com]

- 9. bachem.com [bachem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Hydrolysis Mechanism of N-Alkylmaleimides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis mechanism of N-alkylmaleimides, compounds of significant interest in bioconjugation and drug development. Understanding the kinetics and pathways of their hydrolysis is critical for controlling the stability and reactivity of maleimide-based conjugates. This document details the core hydrolysis mechanism, presents quantitative kinetic data, and provides detailed experimental protocols for studying this process.

Core Hydrolysis Mechanism

The hydrolysis of N-alkylmaleimides is a crucial reaction, particularly in the context of bioconjugation, where it influences the stability of maleimide-thiol adducts. The process involves the opening of the maleimide ring to form an N-alkylmaleamic acid. This reaction is primarily dependent on pH and the nature of the N-substituent.

The generally accepted mechanism for the hydrolysis of N-alkylmaleimides in neutral to alkaline conditions is a bimolecular reaction initiated by the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of the maleimide ring.[1] This attack leads to the formation of a tetrahedral intermediate. Subsequently, the ring opens through the cleavage of the acyl-nitrogen bond, yielding the corresponding N-alkylmaleamic acid.[1]

Under acidic conditions (pH below 4), the rate of hydrolysis is observed to be independent of pH.[1] In the pH range of 7 to 9, the reaction rate is directly proportional to the concentration of hydroxide ions.[1] The hydrolysis of the maleimide ring is a critical consideration in bioconjugation, as the ring-opened product of a maleimide-thiol conjugate (a thiosuccinimide) is stabilized against retro-Michael reaction, a common pathway for deconjugation.

The reaction rate is also influenced by the electronic properties of the N-substituent. Electron-withdrawing groups on the nitrogen atom can accelerate the rate of hydrolysis.

Below is a diagram illustrating the fundamental hydrolysis pathway of an N-alkylmaleimide.

Quantitative Data on Hydrolysis Kinetics

The rate of hydrolysis of N-alkylmaleimides is influenced by factors such as the specific N-alkyl substituent, temperature, and pH. The following tables summarize key quantitative data from kinetic studies.

Table 1: Catalytic Rate Constants for Alkaline Hydrolysis of Various N-Substituted Maleimides

| Compound | N-Substituent | Catalytic Rate Constant (k_OH) at 30°C (M⁻¹s⁻¹) |

| HMMI | -CH₂OH | 1.35 |

| MI | -H | 1.05 |

| MMI | -CH₃ | 0.83 |

| EMI | -CH₂CH₃ | 0.75 |

Data sourced from Matsui and Aida, J. Chem. Soc., Perkin Trans. 2, 1978.[1]

Table 2: Activation Parameters for the Alkaline Hydrolysis of N-Alkylmaleimides (pH 7-9)

| Compound | Enthalpy of Activation (ΔH‡) (kJ mol⁻¹) | Entropy of Activation (ΔS‡) (J mol⁻¹K⁻¹) |

| EMI | 62.8 | -132 |

| MMI | 60.7 | -138 |

| MI | 58.2 | -146 |

| HMMI | 54.4 | -162 |

Data sourced from Matsui and Aida, J. Chem. Soc., Perkin Trans. 2, 1978.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the hydrolysis of N-alkylmaleimides.

Spectrophotometric Analysis of Hydrolysis Kinetics

This protocol describes a method to determine the rate of hydrolysis of N-alkylmaleimides by monitoring the change in UV absorbance over time. The hydrolysis of the maleimide ring leads to a decrease in absorbance at a characteristic wavelength.

Materials:

-

N-alkylmaleimide of interest

-

Buffer solutions of desired pH (e.g., phosphate buffer for pH 7-9, HCl for acidic pH)

-

UV-Vis Spectrophotometer with a thermostatted cuvette holder

-

Quartz cuvettes (1 cm path length)

-

Stock solution of the N-alkylmaleimide in a suitable solvent (e.g., ethanol or acetonitrile)

Procedure:

-

Instrument Setup: Set the spectrophotometer to the wavelength of maximum absorbance for the N-alkylmaleimide (typically around 210-230 nm). Equilibrate the cuvette holder to the desired reaction temperature.

-

Reaction Mixture Preparation: Pipette the appropriate buffer solution into a quartz cuvette and place it in the spectrophotometer to equilibrate to the set temperature.

-

Initiation of Reaction: To initiate the hydrolysis reaction, inject a small, known volume of the N-alkylmaleimide stock solution into the buffer in the cuvette. The final concentration of the maleimide should be such that the initial absorbance is within the linear range of the instrument (typically between 0.5 and 1.5).

-

Data Acquisition: Immediately start recording the absorbance at the chosen wavelength as a function of time. Continue data collection until the absorbance value stabilizes, indicating the completion of the reaction.

-

Data Analysis: The observed pseudo-first-order rate constant (k_obs) can be calculated by fitting the absorbance versus time data to a single exponential decay function: A(t) = A_final + (A_initial - A_final) * exp(-k_obs * t), where A(t) is the absorbance at time t, A_initial is the initial absorbance, and A_final is the final absorbance.

Below is a workflow diagram for the spectrophotometric analysis.

Product Analysis by Mass Spectrometry and NMR Spectroscopy

To confirm the identity of the hydrolysis product as the corresponding N-alkylmaleamic acid, mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can be employed.

Mass Spectrometry:

-

After the hydrolysis reaction is complete (as determined by spectrophotometry or a predetermined time point), the reaction mixture is analyzed by mass spectrometry (e.g., LC-MS).

-

The expected mass of the N-alkylmaleamic acid will be 18 Da higher than the mass of the starting N-alkylmaleimide, corresponding to the addition of a water molecule.

NMR Spectroscopy:

-

The hydrolysis reaction can be monitored directly in an NMR tube.

-

The disappearance of the characteristic vinyl protons of the maleimide ring (typically a singlet around 6.7-7.0 ppm) and the appearance of two new doublets in the vinyl region are indicative of the formation of the maleamic acid. The protons of the opened double bond in the maleamic acid form an AB system.

-

The appearance of a carboxylic acid proton signal and changes in the chemical shifts of the N-alkyl protons further confirm the ring-opening.

Conclusion

The hydrolysis of N-alkylmaleimides is a fundamental reaction with significant implications for their application in bioconjugation and drug delivery. The rate of this pH-dependent reaction is governed by the nucleophilic attack of a hydroxide ion, leading to the formation of a stable N-alkylmaleamic acid. By understanding the kinetic parameters and the factors that influence the hydrolysis rate, researchers can better design and control the stability of maleimide-based bioconjugates, ultimately leading to more robust and effective therapeutic and diagnostic agents. The experimental protocols outlined in this guide provide a framework for the systematic investigation of N-alkylmaleimide hydrolysis in various research settings.

References

Methodological & Application

Application Notes and Protocols for the Use of N-(5-Aminopentyl)maleimide in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker molecule, which connects the antibody to the payload, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. N-(5-Aminopentyl)maleimide is a heterobifunctional linker that offers a versatile platform for ADC development. It features a maleimide group for covalent attachment to thiol (-SH) groups on the antibody and a terminal primary amine (-NH2) for subsequent conjugation of a cytotoxic payload.

This document provides detailed application notes and protocols for the synthesis of ADCs using N-(5-Aminopentyl)maleimide. The protocols cover a two-stage process: first, the conjugation of the linker to the antibody, and second, the attachment of the cytotoxic payload to the linker's amine group.

Principle of N-(5-Aminopentyl)maleimide Chemistry for ADCs

The synthesis of an ADC using N-(5-Aminopentyl)maleimide is a sequential process:

-

Antibody Thiolation : The interchain disulfide bonds of the monoclonal antibody are partially or fully reduced to generate free sulfhydryl (thiol) groups. This is a critical step that creates the reactive sites for linker attachment.

-

Maleimide-Thiol Conjugation : The maleimide moiety of N-(5-Aminopentyl)maleimide undergoes a Michael addition reaction with the generated antibody thiols. This reaction is highly selective for thiols within a pH range of 6.5 to 7.5 and forms a stable thioether bond.[1]

-

Payload Activation and Conjugation : The cytotoxic drug, which typically contains a carboxylic acid group, is activated to form a reactive intermediate (e.g., an NHS ester). This activated payload then reacts with the primary amine on the pentyl chain of the linker to form a stable amide bond.

The resulting ADC possesses a defined linker connecting the antibody to the drug, with the pentyl chain providing spatial separation between the two components.

Data Presentation

Note: The following data is representative of ADCs constructed with maleimide-based linkers and is provided for illustrative purposes. Actual results with N-(5-Aminopentyl)maleimide may vary and require optimization.

Table 1: Representative Stability of Maleimide-Based ADCs in Plasma

| Linker Type | ADC Model | Plasma Source | Incubation Time (days) | Remaining Conjugated Drug (%) | Reference |

| Traditional N-Alkyl Maleimide | Trastuzumab-mcVC-PABC-Auristatin | Human | 6 | ~75% (25% payload loss) | [2] |

| Maleamic Methyl Ester | mil40-12b | Mouse | 14 | ~96.2% | [2][3] |

| Dibromomaleimide (DBM) | Trastuzumab-ADC | PBS pH 7.4 | 28 | Stable (DAR maintained) | [2][4] |

| Dithiomaleimide (DTM) | Trastuzumab-ADC | PBS pH 7.4 | 28 | Stable (DAR maintained) | [2][4] |

Table 2: Representative In Vitro Cytotoxicity of Maleimide-Linked ADCs

| ADC Model | Target Cell Line (Antigen) | IC50 (nM) | Reference |

| Trastuzumab-DBM-MMAE | BT-474 (HER2+) | 0.49 | [4][5] |

| Trastuzumab-DTM-MMAE | BT-474 (HER2+) | 0.81 | [4][5] |

| Trastuzumab-TBM-MMAE | BT-474 (HER2+) | 0.50 | [4][5] |

| mil40-12b (Maleamic Methyl Ester) | SK-OV-3 (HER2+) | 0.02 - 0.2 | [3][6] |

Mandatory Visualizations

Caption: Experimental workflow for ADC synthesis using N-(5-Aminopentyl)maleimide.

Caption: General mechanism of action for an antibody-drug conjugate.

Experimental Protocols

Protocol 1: Antibody Disulfide Bond Reduction

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free sulfhydryl groups.

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

-

Reduction Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.0-7.5

-

Desalting Column (e.g., Sephadex G-25) or ultrafiltration device

Procedure:

-

Antibody Preparation : Prepare the antibody solution to a concentration of 5-10 mg/mL in the Reduction Buffer.

-

Add Reducing Agent : Add a 5-10 fold molar excess of TCEP to the antibody solution. The exact molar ratio should be optimized to achieve the desired drug-to-antibody ratio (DAR).

-

Incubation : Incubate the reaction mixture at 37°C for 60-90 minutes.

-

Removal of Reducing Agent : Immediately after incubation, remove the excess TCEP using a pre-equilibrated desalting column or through buffer exchange via ultrafiltration. This step is critical as TCEP can react with the maleimide linker.

Protocol 2: Conjugation of N-(5-Aminopentyl)maleimide to Reduced Antibody

This protocol details the conjugation of the maleimide linker to the generated thiol groups on the antibody.

Materials:

-

Reduced antibody in Reduction Buffer from Protocol 1

-

N-(5-Aminopentyl)maleimide

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching Reagent: N-acetyl-cysteine (NAC)

Procedure:

-

Prepare Linker Stock Solution : Dissolve N-(5-Aminopentyl)maleimide in anhydrous DMSO or DMF to a concentration of 10-20 mM immediately before use.

-

Conjugation Reaction : Add a 5-10 fold molar excess of the N-(5-Aminopentyl)maleimide stock solution to the reduced antibody solution. The final concentration of the organic solvent should not exceed 10%.

-

Incubation : Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.

-

Quench Reaction : Stop the conjugation by adding a 20-fold molar excess of NAC (relative to the linker) to cap any unreacted maleimide groups.

-

Purification : Purify the antibody-linker conjugate to remove excess linker and quenching reagent using a desalting column or ultrafiltration, exchanging the buffer to a suitable buffer for the next step (e.g., PBS, pH 7.4).

Protocol 3: Activation and Conjugation of Cytotoxic Payload

This protocol describes the activation of a carboxyl-containing payload and its conjugation to the amine group of the antibody-linker intermediate.

Materials:

-

Antibody-linker conjugate from Protocol 2

-

Cytotoxic payload with a carboxylic acid group

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: Anhydrous DMSO or DMF

-

Coupling Buffer: PBS, pH 7.4

Procedure:

-

Prepare Reagent Stock Solutions :

-

Dissolve the cytotoxic payload in Activation Buffer.

-

Prepare fresh stock solutions of EDC and NHS in Activation Buffer.

-

-

Activation of Payload :

-

Conjugation to Antibody-Linker :

-

Purification of the Final ADC :

-

Purify the final ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted payload and byproducts.

-

The purified ADC should be buffer-exchanged into a formulation buffer suitable for storage (e.g., histidine buffer with sucrose).

-

Protocol 4: Characterization of the ADC

Methods:

-

Drug-to-Antibody Ratio (DAR) : Determine the average DAR using Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

-

Purity and Aggregation : Assess the percentage of monomeric ADC and the presence of aggregates using Size-Exclusion Chromatography (SEC).

-

In Vitro Cytotoxicity : Evaluate the potency of the ADC using cell-based assays (e.g., MTT or CellTiter-Glo) on antigen-positive and antigen-negative cell lines to determine the IC50 value.[2]

-

Plasma Stability : Assess the stability of the ADC by incubating it in plasma and measuring the DAR or the amount of free payload over time using LC-MS.[2][10]

References

- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 2. benchchem.com [benchchem.com]

- 3. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols: Step-by-Step Maleimide Conjugation to Cysteine Residues

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective and stable modification of proteins and other biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. Among the various chemical strategies available, the conjugation of maleimide functional groups to cysteine residues stands out as a robust and widely adopted method.[1] This technical guide provides an in-depth exploration of the principles, practical considerations, and experimental protocols associated with maleimide-cysteine conjugation, with a focus on its application in creating well-defined bioconjugates for research and therapeutic purposes, such as antibody-drug conjugates (ADCs).[1][2]

The reaction between a maleimide and the thiol (sulfhydryl) group of a cysteine residue is a Michael addition reaction.[3] This process is highly efficient and chemoselective for thiols under mild, physiological conditions, proceeding rapidly to form a stable covalent thioether bond.[3][4] Its reliability and specificity have led to it being considered a type of "click chemistry" reaction.[3]

Core Principles: Mechanism and Reaction Kinetics

The conjugation of a thiol to a maleimide proceeds via a Michael addition mechanism.[4] A nucleophilic thiolate anion attacks one of the electron-deficient carbons of the maleimide's double bond, resulting in the formation of a stable thiosuccinimide product.[4] The reaction's efficiency is driven by the ring strain and the cis-conformation of the carbonyl groups within the maleimide structure, which allows the reaction to proceed rapidly without a catalyst, particularly in polar solvents like water or DMSO.[4][5]

The reaction rate is highly dependent on the pH of the medium. The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[4][6][7] Within this window, the thiol exists in equilibrium with its more nucleophilic thiolate form, facilitating a rapid reaction with the maleimide.[4][7] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[1][3]

Caption: Thiol-Maleimide Conjugation Reaction Mechanism.

Quantitative Data Summary

The efficiency of maleimide-cysteine conjugation is influenced by several key parameters. The following tables summarize quantitative data to guide experimental design.

Table 1: Recommended Reaction Conditions

| Parameter | Recommended Range/Condition | Notes |

| pH | 6.5 - 7.5 | Optimal for thiol-specific reaction. Below pH 6.5, the reaction slows. Above pH 7.5, reactivity with primary amines (e.g., lysine) and the rate of maleimide hydrolysis increase.[8][9] |